

Spectroscopic and Analytical Profile of 5-Bromothieno[2,3-b]pyridine

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Compound of Interest

Compound Name: 5-Bromothieno[2,3-b]pyridine

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An In-depth Technical Guide for Researchers and Scientists

This technical guide provides a summary of the available spectroscopic information for **5-Bromothieno[2,3-b]pyridine** (CAS No. 21344-24-1). Due to the limited availability of specific experimental spectra in public databases, this document outlines general methodologies for the spectroscopic analysis of related thieno[2,3-b]pyridine derivatives and presents a generalized workflow for such characterization.

Physicochemical Properties

Property	Value
Molecular Formula	C ₇ H ₄ BrNS
Molecular Weight	214.08 g/mol [1] [2]
CAS Number	21344-24-1 [1] [2]

Spectroscopic Data

As of the latest search, specific, experimentally-derived NMR and IR spectral data for **5-Bromothieno[2,3-b]pyridine** are not readily available in the public domain. Spectroscopic data for various other substituted thieno[2,3-b]pyridines have been published, but a direct spectral analysis for the 5-bromo derivative has not been located. Researchers requiring this data are

advised to perform their own analytical characterization upon synthesis or acquisition of the compound.

General Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of thieno[2,3-b]pyridine derivatives, based on common laboratory practices for similar heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring ^1H and ^{13}C NMR spectra is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the **5-Bromothieno[2,3-b]pyridine** sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent will depend on the solubility of the compound.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (0 ppm).
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire the ^1H and ^{13}C NMR spectra on a spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- ^1H NMR Parameters: For a ^1H NMR spectrum, typical parameters might include a spectral width of 16 ppm, a pulse width of 30 degrees, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Parameters: For a ^{13}C NMR spectrum, a wider spectral width (e.g., 240 ppm) is used. A proton-decoupled sequence is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

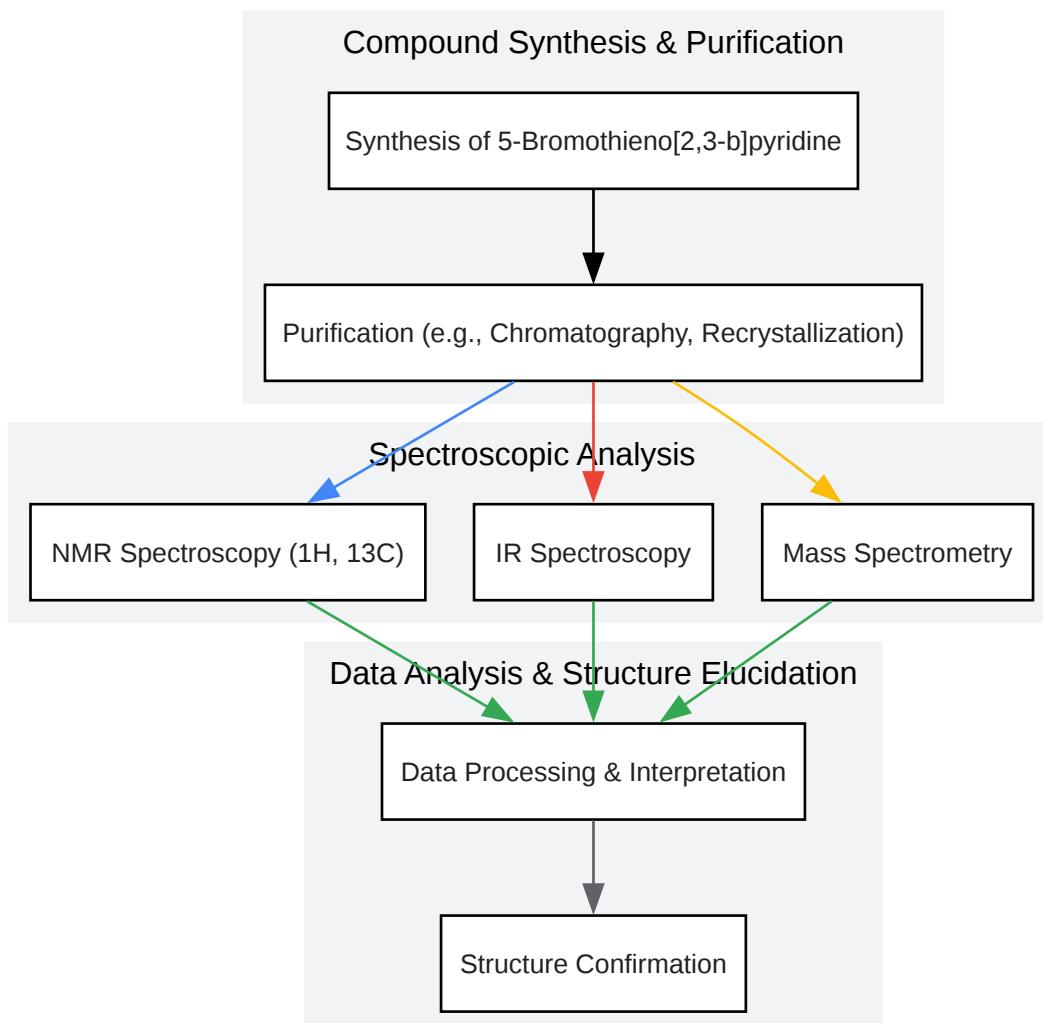
A general protocol for obtaining an IR spectrum using the Attenuated Total Reflectance (ATR) technique is as follows:

- **Instrument Preparation:** Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

- Sample Application: Place a small amount of the solid **5-Bromothieno[2,3-b]pyridine** sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Processing: The resulting spectrum is usually presented in terms of transmittance or absorbance.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like **5-Bromothieno[2,3-b]pyridine** is outlined below.



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A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched scientific literature regarding the involvement of **5-Bromothieno[2,3-b]pyridine** in any signaling pathways or its detailed biological activity. Thieno[2,3-b]pyridine derivatives, as a class of compounds, are known to exhibit a range of pharmacological activities, which suggests that this particular derivative could be of interest in drug discovery and development. However, without experimental data, no specific pathways can be described.

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References

- 1. 21344-24-1 5-Bromothieno[2,3-b]pyridine AKSci 1962CU [aksci.com]
- 2. 5-bromothieno[2,3-b]pyridine - CAS:21344-24-1 - Sunway Pharm Ltd [3wpharm.com]
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